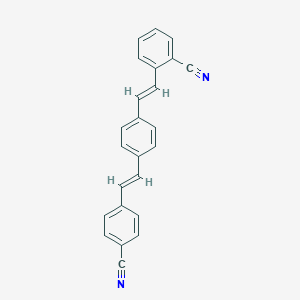

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Overview

Description

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two cyanostyryl groups attached to a benzene ring, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene typically involves the reaction of benzene derivatives with cyanostyryl compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where the benzene derivative is treated with 2-cyanostyryl and 4-cyanostyryl compounds in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating mixtures.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene exerts its effects is primarily through its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in fluorescence properties that can be used for imaging and diagnostic purposes. In materials science, its unique electronic properties make it suitable for use in optoelectronic devices.

Comparison with Similar Compounds

- 1-(2-Cyanostyryl)-4-(4-methylstyryl)benzene

- 1-(2-Cyanostyryl)-4-(4-ethynylstyryl)benzene

- 1-(2-Cyanostyryl)-4-(4-methoxystyryl)benzene

Comparison: 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene is unique due to the presence of two cyanostyryl groups, which impart distinct electronic and structural properties. Compared to similar compounds, it exhibits different reactivity and stability, making it particularly useful in applications requiring specific electronic characteristics.

Biological Activity

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene, a compound characterized by its dual cyano-substituted styryl groups attached to a benzene ring, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H14N2

- CAS Number : 13001-38-2

- Molecular Weight : 262.31 g/mol

The presence of cyano groups in its structure is significant as they often enhance the electronic properties of organic compounds, influencing their reactivity and interaction with biological systems.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with cyano groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of cyanostyryl compounds showed effective inhibition against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Properties : Several studies have reported that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For instance, a derivative of this compound was shown to inhibit cancer cell proliferation through the modulation of cell cycle proteins .

- Photophysical Properties : The luminescence properties of cyanostyryl compounds have been explored for their applications in phototherapy and imaging. The compound exhibits fluorescence under UV light, which can be harnessed for targeted drug delivery systems in cancer therapy .

The biological activity of this compound is believed to stem from several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors within cells, altering biochemical pathways. For example, it has been suggested that cyano-substituted compounds can inhibit key metabolic enzymes involved in cancer metabolism .

- Induction of Oxidative Stress : The cyano groups can facilitate the generation of ROS when the compound is metabolized within biological systems. This oxidative stress can lead to cellular damage and apoptosis, particularly in rapidly dividing cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cells (MCF-7). The study found that at concentrations above 20 µM, the compound induced apoptosis through activation of caspase pathways and increased levels of p53 protein .

Data Summary Table

Properties

IUPAC Name |

2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVQNTRMZCGXIB-ICYHVJMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-38-2 | |

| Record name | Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Fluorescent Brightener ER-II?

A1: Fluorescent Brightener ER-II is primarily used in the textile industry. It enhances the perceived whiteness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. [, ]

Q2: Can you describe a recently developed method for synthesizing Fluorescent Brightener ER-II?

A2: A recent study outlines a one-pot synthesis method for ER-II. This method involves reacting diethyl o-cyanobenzyl phosphonate and p-phthalaldehyde, followed by the addition of diethyl p-cyanobenzyl phosphonate and sodium methoxide solution. This procedure simplifies the synthesis process and improves efficiency. []

Q3: How is Fluorescent Brightener ER-II typically detected and quantified in textiles?

A3: Ultra Performance Convergence Chromatography (UPC2) coupled with Photo Diode Array (PDA) detection has been identified as a rapid and accurate method for detecting and quantifying ER-II in textiles. This technique allows for the separation and quantification of ER-II alongside other fluorescent whitening agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.